4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone
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Overview
Description
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C18H16ClN3OS and a molecular weight of 357.865 g/mol . This compound is known for its unique structure, which combines a methoxybenzaldehyde moiety with a thiazolyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone typically involves the reaction of 4-methoxybenzaldehyde with 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or chlorophenyl groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone: This compound has a similar structure but lacks the methyl group on the thiazole ring, which can affect its chemical properties and biological activities.
Benzaldehyde derivatives: Compounds like 4-methoxybenzaldehyde and other benzaldehyde derivatives share similar chemical reactivity but differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN3OS |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-17(14-5-7-15(19)8-6-14)21-18(24-12)22-20-11-13-3-9-16(23-2)10-4-13/h3-11H,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
VWSJEJDKOUDGMB-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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